

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Cat. No.: B1451029

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of **Methyl 2-chloro-5-fluoropyridine-4-carboxylate**

Abstract

Methyl 2-chloro-5-fluoropyridine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agrochemical development. As a substituted pyridine carboxylate, it embodies a scaffold that is prevalent in a multitude of biologically active molecules. This technical guide provides a comprehensive analysis of its molecular structure, delving into the distinct roles of its three key functional groups: the reactive 2-chloro substituent, the modulating 5-fluoro atom, and the versatile 4-carboxylate ester. By examining the interplay of these groups, we elucidate the molecule's predicted spectroscopic signature, its chemical reactivity, and its strategic importance as a synthetic intermediate. This document serves as a resource for scientists and drug development professionals, offering field-proven insights into the causality behind its design and its potential applications in the synthesis of novel chemical entities.

The Strategic Importance of Substituted Pyridine Scaffolds

Heterocyclic chemistry is a cornerstone of modern drug discovery, with nitrogen-containing rings forming the basis of countless therapeutic agents.^[1] Among these, the pyridine ring is the

second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).^[1] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and the capacity to orient substituents in precise three-dimensional space to optimize interactions with biological targets.

Pyridine carboxylic acid isomers and their derivatives, such as **Methyl 2-chloro-5-fluoropyridine-4-carboxylate**, are particularly valuable. They serve not only as foundational building blocks but also exhibit intrinsic biological activities, including the inhibition of clinically relevant enzymes.^{[2][3][4]} The strategic placement of halogen atoms and an ester group on this scaffold creates a versatile synthon, primed for diversification and incorporation into complex molecular architectures. This guide deconstructs the structural elements of this specific molecule to understand its inherent potential.

Molecular Structure Analysis

The utility of **Methyl 2-chloro-5-fluoropyridine-4-carboxylate** is derived from the synergistic effects of its substituents on the electron-deficient pyridine core.

The Substituent Effects: A Trifecta of Functionality

- The 2-Chloro Group: A Reactive Handle for Synthesis The chlorine atom at the C2 position is the molecule's primary reactive site for synthetic elaboration. The pyridine ring's nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density at the ortho (C2) and para (C4) positions.^[5] This electronic deficit makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).^{[5][6]} Consequently, the 2-chloro group can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a robust and reliable method for introducing molecular diversity.^[7] This reactivity is a cornerstone of its function as a chemical building block.
- The 5-Fluoro Group: A Tool for Pharmacokinetic and Pharmacodynamic Modulation The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.^[8] Despite having a van der Waals radius similar to hydrogen, fluorine is the most electronegative element, allowing it to profoundly influence a molecule's properties without adding significant steric bulk.^{[8][9]} The strategic placement of fluorine at the C5 position can:
 - Enhance Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.^{[10][11]}

- Modulate Physicochemical Properties: Its powerful electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve bioavailability by enhancing membrane permeation.[8][10]
- Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), leading to enhanced target binding and potency.[8][12]
- The 4-Carboxylate Group: A Versatile Precursor The methyl ester at the C4 position is a versatile functional group that can be readily transformed into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse array of amides—a common linkage in pharmaceutical agents.[13] The ester itself can also serve as a hydrogen bond acceptor, contributing to the molecule's overall binding profile. From an electronic standpoint, the carboxylate group is electron-withdrawing, further influencing the reactivity of the pyridine ring.

Predicted Molecular Properties

The combination of these functional groups results in a unique set of physicochemical properties critical for its handling and application in synthesis.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClFNO ₂	Calculated
Molecular Weight	189.57 g/mol	[14]
IUPAC Name	methyl 2-chloro-5-fluoropyridine-4-carboxylate	Derived
CAS Number	877146-59-9	Patent Reference

Predicted Spectroscopic Signature: A Guide to Characterization

While comprehensive, peer-reviewed spectral data for this specific isomer is not readily available, a reliable spectroscopic signature can be predicted based on established principles

and data from analogous structures. This section provides a hypothetical but scientifically grounded analysis that would serve to confirm the molecule's identity in a laboratory setting.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals:

- Two Aromatic Protons: The protons at the C3 and C6 positions of the pyridine ring would appear as distinct signals. The C6 proton, being ortho to the ring nitrogen, would be the most downfield. They would likely appear as doublets due to coupling with the C5-fluorine atom (⁴JH-F).
- One Methyl Group: The three protons of the methyl ester would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide a carbon "fingerprint" of the molecule, with seven expected signals for the aromatic and carboxyl carbons, plus one for the methyl group. Key predicted features include:

- Carbonyl Carbon: The ester carbonyl carbon would appear significantly downfield (~160-170 ppm).
- Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C5) and those two or three bonds away (C4, C6, C3) will exhibit splitting due to C-F coupling. The direct ¹JCF coupling is typically very large (200-250 Hz), providing an unambiguous marker for the fluorinated position.
- Chlorine-Coupled Carbon: The carbon bonded to chlorine (C2) will also have a characteristic chemical shift, typically in the range of 145-155 ppm.

Infrared (IR) Spectroscopy (Predicted)

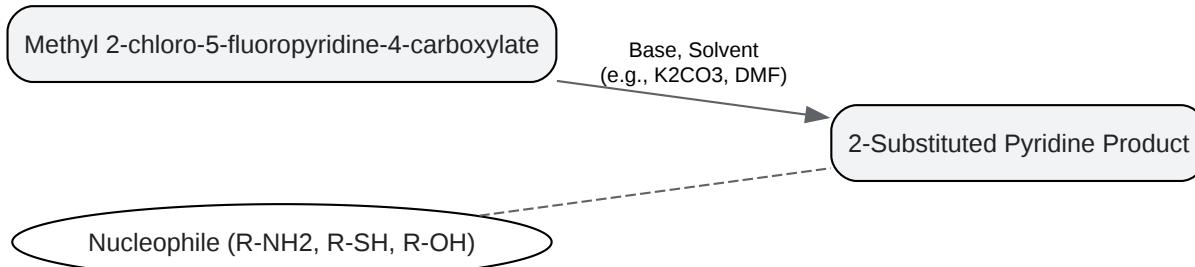
The IR spectrum is dominated by the vibrations of its functional groups. The presence of a strong, sharp absorption band for the ester carbonyl is a key diagnostic feature.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Ester C=O Stretch	1740-1720	Strong, Sharp
Aromatic C=C / C=N Stretches	1600-1450	Medium-Strong
C-F Stretch	1250-1000	Strong
C-Cl Stretch	800-600	Medium

The presence of two intense peaks for the carboxylate group, one for the asymmetric and one for the symmetric stretch, is a hallmark of this functional group.[\[15\]](#)

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight and elemental composition. The most critical diagnostic feature would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum would show two distinct peaks for the molecular ion:


- M⁺ peak: Corresponding to the molecule containing ³⁵Cl.
- M+2 peak: Corresponding to the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak would be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the structure.

Reactivity and Synthetic Potential

The molecule's structure is optimized for its use as a versatile synthetic intermediate. Its two primary points of modification are the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr) at C2

As previously discussed, the 2-chloro group is readily displaced. This allows for the coupling of the pyridine core to a wide variety of other chemical fragments, a common strategy in the construction of drug candidates.

[Click to download full resolution via product page](#)

Caption: SNAr workflow at the C2 position.

Representative Protocol for SNAr with an Amine: This is a generalized protocol based on standard procedures for similar 2-chloropyridine substrates.[\[6\]](#)[\[7\]](#)

- To a solution of **Methyl 2-chloro-5-fluoropyridine-4-carboxylate** (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added the desired amine nucleophile (1.1-1.5 eq).
- A non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq) is added to the mixture.
- The reaction vessel is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature and diluted with water.
- The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the desired 2-amino-substituted pyridine derivative.

Transformations of the Ester Group

The ester at C4 provides a secondary site for modification, typically after the SNAr reaction has been performed. This allows for the synthesis of libraries of compounds with diversity at both

positions.

[Click to download full resolution via product page](#)

Caption: Synthetic transformations of the C4-ester group.

Applications in Drug Discovery and Agrochemicals

The structural features of **Methyl 2-chloro-5-fluoropyridine-4-carboxylate** make it an ideal building block for creating libraries of compounds for high-throughput screening. The ability to introduce one functional group via SNAr at C2 and another via amide coupling at C4 provides a powerful two-vector diversification strategy.

The fluorine atom is particularly significant. Its role in blocking metabolism and enhancing binding means that derivatives of this scaffold are inherently designed for improved pharmacokinetic and pharmacodynamic profiles.[9][11][12] Such substituted pyridine carboxamides have shown potent activity as allosteric inhibitors of important enzymes like SHP2, a target in cancer therapy.[13] The core structure is therefore highly relevant to modern drug discovery programs aimed at producing potent, selective, and metabolically robust clinical candidates.

Conclusion

Methyl 2-chloro-5-fluoropyridine-4-carboxylate is more than a simple chemical reagent; it is a strategically designed molecular scaffold. Its architecture provides a stable and synthetically tractable core, while its substituents offer distinct and complementary functionalities. The 2-chloro group provides a reliable site for nucleophilic substitution, the 4-carboxylate offers a handle for further derivatization, and the 5-fluoro atom is incorporated to bestow favorable drug-like properties. A thorough understanding of this molecule's structure, predicted spectroscopic characteristics, and reactivity profile empowers researchers to fully leverage its potential as a high-value intermediate in the development of next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine- β -Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. chempanda.com [chempanda.com]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Methyl 3-chloro-5-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 46311235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. ["Methyl 2-chloro-5-fluoropyridine-4-carboxylate" molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451029#methyl-2-chloro-5-fluoropyridine-4-carboxylate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com